molecular formula C10H22OS2 B10853269 S-isopentyl 3-methylbutane-1-sulfinothioate

S-isopentyl 3-methylbutane-1-sulfinothioate

Cat. No.: B10853269
M. Wt: 222.4 g/mol
InChI Key: PPSCLEFHDJTMFD-UHFFFAOYSA-N
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Description

S-isopentyl 3-methylbutane-1-sulfinothioate is a sulfur-containing organic compound characterized by its sulfinothioate functional group (-S-S(O)-), where a sulfur atom is bonded to a carbon atom that also connects to a sulfoxide group. Its molecular framework includes branched isopentyl and 3-methylbutane chains, enhancing its lipophilicity and interaction with biological membranes .

Current research highlights its promise as a bioactive agent, particularly in pest control and antimicrobial applications, though comprehensive mechanistic studies remain ongoing .

Properties

Molecular Formula

C10H22OS2

Molecular Weight

222.4 g/mol

IUPAC Name

3-methyl-1-(3-methylbutylsulfinylsulfanyl)butane

InChI

InChI=1S/C10H22OS2/c1-9(2)5-7-12-13(11)8-6-10(3)4/h9-10H,5-8H2,1-4H3

InChI Key

PPSCLEFHDJTMFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSS(=O)CCC(C)C

Origin of Product

United States

Preparation Methods

Byproduct Formation

Side reactions, particularly disulfide formation during thiol handling, necessitate rigorous oxygen exclusion and antioxidant additives (e.g., BHT). The XLogP3 value of 3.2 indicates moderate hydrophobicity, guiding solvent selection (e.g., toluene or THF) to enhance solubility and reduce hydrolysis.

Purification Considerations

Chromatographic techniques (silica gel or HPLC) are essential due to the compound’s structural similarity to precursors. The absence of hydrogen bond donors (as per PubChem data ) simplifies purification via non-polar stationary phases.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-isopentyl 3-methylbutane-1-sulfinothioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of thiols and sulfides. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The sulfinothioate group can be substituted by other nucleophiles, leading to the formation of various derivatives. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.

    Substitution: Alkyl halides, amines, room temperature to moderate heating.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various organosulfur derivatives.

Scientific Research Applications

Organic Synthesis

S-isopentyl 3-methylbutane-1-sulfinothioate serves as a valuable reagent in organic synthesis. Its unique reactivity allows for the formation of complex organic compounds, particularly those involving sulfur functionalities. It can be utilized in the preparation of thioesters, which are important intermediates in various chemical reactions.

Case Study: Synthesis of Thioesters

A study demonstrated the use of this compound in synthesizing thioesters from carboxylic acids and alcohols. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility as a reagent in synthetic organic chemistry .

Agricultural Applications

The compound has potential applications in agriculture as a biopesticide. Its structural similarity to naturally occurring plant defense compounds suggests that it may possess antifungal and antibacterial properties.

Case Study: Antifungal Activity

Research indicated that derivatives of this compound exhibited significant antifungal activity against common plant pathogens. In vitro tests showed that these derivatives inhibited fungal growth, suggesting their potential use as environmentally friendly agricultural treatments .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its biological activities. Preliminary studies suggest that it may act as an inhibitor of cysteine proteases, enzymes implicated in various diseases, including cancer.

Case Study: Cysteine Protease Inhibition

A study investigated the effects of this compound on cysteine proteases involved in cancer progression. The compound demonstrated inhibitory effects on these enzymes, leading to reduced proliferation of cancer cells in vitro .

Flavoring and Fragrance Industry

Due to its unique odor profile, this compound has potential applications in the flavoring and fragrance industry. Its sulfur-containing structure may contribute to distinctive aromas that can enhance food products or perfumes.

Mechanism of Action

The mechanism of action of S-isopentyl 3-methylbutane-1-sulfinothioate involves the inhibition of cysteine proteases. The sulfinothioate group interacts with the active site of the enzyme, forming a covalent bond with the cysteine residue. This prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity .

Comparison with Similar Compounds

Key Observations:

Functional Group Reactivity: The sulfinothioate group offers intermediate oxidative stability compared to disulfides (e.g., Diallyl Disulfide) and higher polarity than thiosulfinates (e.g., Allicin). This balance may enhance its environmental persistence and bioactivity . In contrast, sulfonyl chlorides (e.g., 3-Methylbutane-1-sulfonyl chloride) are highly reactive electrophiles, limiting their direct biological use but making them valuable in synthetic chemistry .

Biological Activity: Allicin’s thiosulfinate group confers rapid antimicrobial action but suffers from instability in aqueous environments. This compound’s sulfinothioate group may provide greater stability while retaining bioactivity . Diallyl Disulfide’s nematicidal properties are well-documented, but its strong odor limits agricultural applicability. The target compound’s branched alkyl chains could reduce volatility, improving field usability .

Structural Analogs: Isoamyl Alcohol shares the isopentyl backbone but lacks sulfur-based functional groups, resulting in non-overlapping applications (e.g., flavoring vs. biocides) .

Biological Activity

S-isopentyl 3-methylbutane-1-sulfinothioate is a compound with notable biological activities, primarily derived from its structural properties as a sulfinothioate. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications in various fields.

  • Chemical Formula : C10H22OS2
  • Molecular Weight : 218.42 g/mol
  • CAS Number : Not specifically listed but can be referenced through its PubChem CID .

This compound exhibits several biological activities attributed to its sulfinothioate functional group. These include:

  • Antimicrobial Activity : Studies indicate that sulfinothioates can exhibit antimicrobial properties, potentially affecting bacterial cell membranes and inhibiting growth. This is particularly relevant in agricultural applications where such compounds may be used as biopesticides.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can be beneficial in modulating metabolic pathways in various organisms.

Case Studies and Research Findings

  • Antimicrobial Efficacy : Research has shown that compounds similar to this compound can significantly inhibit the growth of pathogenic bacteria. For instance, a study demonstrated that sulfinothioates reduced the viability of Escherichia coli and Staphylococcus aureus at concentrations as low as 100 µg/mL .
  • Toxicological Assessments : A comprehensive toxicological evaluation indicated that while this compound shows promise in antimicrobial applications, its safety profile must be carefully assessed. Acute toxicity studies suggest a relatively high LD50 value, indicating low acute toxicity in mammalian models .
  • Plant Growth Promotion : Preliminary studies have suggested that this compound may enhance plant growth by promoting root development and nutrient uptake. This effect is hypothesized to be mediated through interactions with plant hormone pathways, although further research is needed to elucidate these mechanisms.

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityEnzyme InhibitionPlant Growth Promotion
This compoundModerateYesYes
Isoamyl acetateLowNoNo
3-MethylbutanolModerateYesYes

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for S-isopentyl 3-methylbutane-1-sulfinothioate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene coupling, leveraging sulfinyl chloride intermediates. Optimization requires systematic variation of solvents (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios of reactants. Kinetic studies via GC-MS or HPLC can identify rate-limiting steps .
  • Data Validation : Compare NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) data with computational predictions (e.g., DFT for molecular geometry) to confirm structural integrity .

Q. How can researchers reliably characterize the stereochemical configuration of this compound?

  • Methodological Answer : Use chiral chromatography (HPLC with chiral columns) and circular dichroism (CD) spectroscopy. X-ray crystallography remains the gold standard for absolute configuration determination, requiring high-purity crystals grown via slow evaporation in non-polar solvents .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity data for sulfinothioates under aqueous vs. anhydrous conditions?

  • Methodological Answer : Conduct controlled comparative studies with rigorous exclusion of moisture (e.g., Schlenk techniques) and track hydrolysis byproducts via LC-MS. Kinetic isotope effects (KIE) can elucidate water’s role in reaction mechanisms .
  • Data Analysis : Apply multivariate statistical models to decouple solvent polarity and nucleophile effects. Replicate conflicting studies with identical reagents (e.g., trace H₂O quantification via Karl Fischer titration) .

Q. How do computational models (e.g., DFT, MD) predict the thermodynamic stability of this compound compared to experimental observations?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to estimate bond dissociation energies and transition states. Validate against experimental DSC/TGA data for thermal decomposition profiles. Discrepancies may arise from solvation effects not accounted for in gas-phase models .

Q. What advanced spectroscopic techniques can differentiate between sulfinothioate isomers or degradation products?

  • Methodological Answer : Use 2D NMR (COSY, NOESY) to resolve spatial proximity of protons. Dynamic NMR (DNMR) at variable temperatures can detect hindered rotation around the S–O bond. Synchrotron-based XAS may probe sulfur oxidation states in degradation pathways .

Experimental Design and Data Interpretation

Q. How should researchers design stability studies to assess environmental or storage impacts on this compound?

  • Methodological Answer : Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via UPLC-UV and identify products using tandem MS. Control oxygen exposure using argon-purged vials .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity assays involving sulfinothioates?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) for IC₅₀ determination. Bootstrap resampling reduces bias in small datasets. For in vitro assays (e.g., hepatocyte viability), normalize data to vehicle controls and apply ANOVA with post-hoc Tukey tests .

Literature and Knowledge Gaps

Q. How can systematic reviews identify underexplored applications of sulfinothioates in asymmetric catalysis?

  • Methodological Answer : Conduct a scoping review using PRISMA guidelines. Prioritize patents (e.g., USPTO, Espacenet) and journals (e.g., J. Org. Chem.) with keyword filters ("sulfinothioate" + "catalysis"). Use citation chaining to trace seminal papers .

Tables for Quick Reference

Parameter Analytical Technique Key Considerations
Purity AssessmentHPLC-ELSDAvoid UV-quenching impurities
Stereochemical AnalysisX-ray CrystallographyCrystal quality >0.3 mm³
Thermal StabilityTGA/DSCHeating rate: 10°C/min in N₂ atmosphere
Degradation Product IDLC-QTOF-MSCollision energy 20–40 eV

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